molecular formula C4H4N4O3 B11728294 5-Amino-6-nitrosopyrimidine-2,4(1h,3h)-dione

5-Amino-6-nitrosopyrimidine-2,4(1h,3h)-dione

Cat. No.: B11728294
M. Wt: 156.10 g/mol
InChI Key: OIZYDOJMEDKKFN-UHFFFAOYSA-N
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Description

5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a six-membered ring structure composed of four carbon atoms and two nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione typically involves the cyclization of chalcones with urea or thiourea in the presence of sodium hydroxide. The reaction mixture is refluxed in anhydrous ethanol for several hours and then poured into ice-cold water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert nitroso groups to amino groups.

    Substitution: The amino and nitroso groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist to certain receptors or inhibit the activity of enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2,4-dihydroxypyrimidine
  • 5-Aminouracil
  • 6-Amino-2-methyl-5-nitrosopyrimidinone

Comparison

5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C4H4N4O3

Molecular Weight

156.10 g/mol

IUPAC Name

5-amino-6-nitroso-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H4N4O3/c5-1-2(8-11)6-4(10)7-3(1)9/h5H2,(H2,6,7,9,10)

InChI Key

OIZYDOJMEDKKFN-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)NC1=O)N=O)N

Origin of Product

United States

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